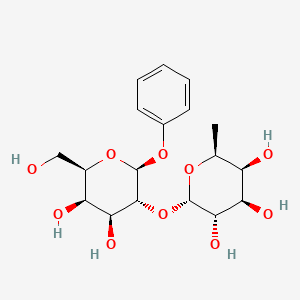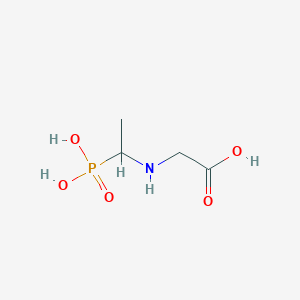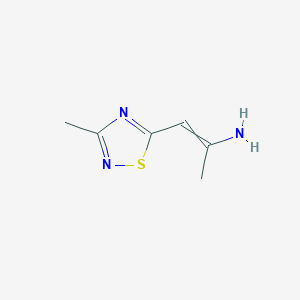![molecular formula C15H17Na B14429622 Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide CAS No. 80706-95-2](/img/structure/B14429622.png)
Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium [1-methyl-7-(propan-2-yl)azulen-4-yl]methanide, also known as guaiazulene, is a dark blue crystalline hydrocarbon. It is a derivative of azulene and is a bicyclic sesquiterpene. This compound is a constituent of some essential oils, mainly oil of guaiac and chamomile oil, which serve as its commercial sources .
準備方法
Synthetic Routes and Reaction Conditions
Guaiazulene can be synthesized through various methods. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the azulene ring structure .
Industrial Production Methods
Industrial production of guaiazulene often involves the extraction from natural sources such as chamomile oil and oil of guaiac. The extraction process includes distillation and purification steps to isolate the compound in its pure form .
化学反応の分析
Types of Reactions
Guaiazulene undergoes several types of chemical reactions, including:
Oxidation: Guaiazulene can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert guaiazulene into different reduced forms.
Substitution: Guaiazulene can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often require specific catalysts and solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of guaiazulene, as well as substituted compounds with different functional groups .
科学的研究の応用
Guaiazulene has a wide range of scientific research applications:
Chemistry: It is used as a volatile dye with a known evaporation rate to indicate the end of use of various products.
Industry: Guaiazulene is used as a cosmetic color additive approved by the U.S.
作用機序
The mechanism of action of guaiazulene involves its interaction with various molecular targets and pathways. It exerts its effects through its anti-inflammatory properties, which are mediated by the inhibition of specific enzymes and signaling pathways involved in inflammation . Additionally, guaiazulene’s antioxidant properties contribute to its therapeutic effects .
類似化合物との比較
Similar Compounds
Azulene: The parent compound of guaiazulene, known for its blue color and aromatic properties.
Chamazulene: Another derivative of azulene, known for its anti-inflammatory properties.
Uniqueness
Guaiazulene is unique due to its specific chemical structure, which imparts distinct properties such as its dark blue color and its ability to act as a volatile dye. Its anti-inflammatory and antioxidant properties also make it valuable in various therapeutic applications .
特性
CAS番号 |
80706-95-2 |
|---|---|
分子式 |
C15H17Na |
分子量 |
220.28 g/mol |
IUPAC名 |
sodium;4-methanidyl-1-methyl-7-propan-2-ylazulene |
InChI |
InChI=1S/C15H17.Na/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13;/h5-10H,3H2,1-2,4H3;/q-1;+1 |
InChIキー |
ZMYJUIOYOFQACF-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=CC(=C2C=C1)[CH2-])C(C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


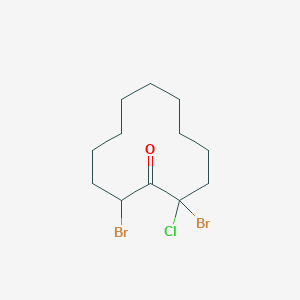


![{[6-(Propan-2-yl)cyclohex-3-en-1-ylidene]methanediyl}dibenzene-4,1-diyl diacetate](/img/structure/B14429553.png)
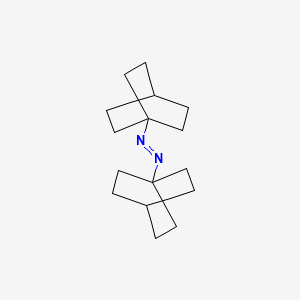
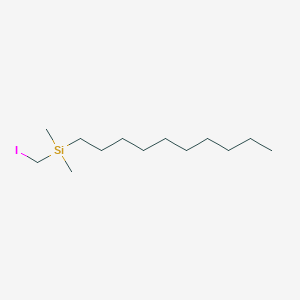
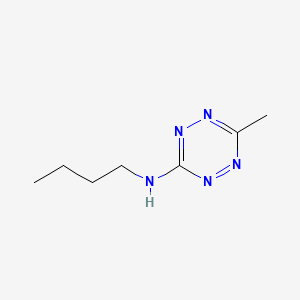
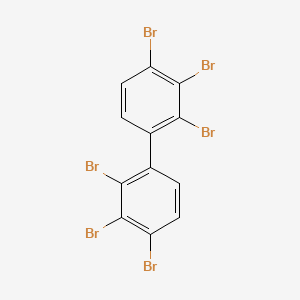
![2,3,4,5,6,7-hexahydro-cyclopent[b]azepin-8(1H)-one](/img/structure/B14429604.png)
